2,3-Dichloroanthraquinone

概要

説明

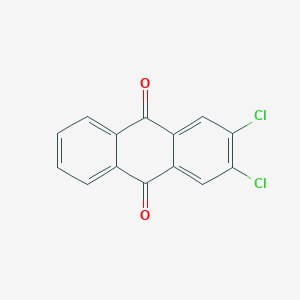

2,3-Dichloroanthraquinone is an organic compound with the molecular formula C14H6Cl2O2. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms at the 2 and 3 positions on the anthraquinone ring. This compound is known for its yellow crystalline appearance and is used in various industrial and research applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroanthraquinone can be achieved through several methods:

Condensation of Phthalic Anhydride with m-Dichlorobenzene: This method involves the use of aluminum chloride as a catalyst, followed by cyclization of the resulting dichlorobenzoylbenzoic acid with fuming sulfuric acid at 160°C.

Deamination of 2-Amino-1,3-Dichloroanthraquinone: This route involves boiling the diazonium sulfate derived from 1-amino-2,4-dichloroanthraquinone with ethanol in the presence of a small amount of copper sulfate.

Oxidation of 1,3,9,10-Tetrachloroanthracene: This method uses chromic acid in acetic acid to oxidize the tetrachloroanthracene.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity. The use of efficient catalysts and reaction conditions is crucial to ensure high production rates and cost-effectiveness .

化学反応の分析

2,3-Dichloroanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: Reduction with copper can yield anthrone derivatives.

Substitution: It can undergo substitution reactions, such as sulfonation with sulfuric acid to form sulfonic acid derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Chromic acid, potassium permanganate.

Reducing Agents: Copper, sodium borohydride.

Substitution Reagents: Sulfuric acid, sodium chlorate.

Major Products:

Oxidation Products: Various quinone derivatives.

Reduction Products: Anthrone derivatives.

Substitution Products: Sulfonic acid derivatives.

科学的研究の応用

2,3-Dichloroanthraquinone has diverse applications in scientific research:

作用機序

The mechanism of action of 2,3-Dichloroanthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit cancer cell proliferation by targeting essential cellular proteins such as kinases, topoisomerases, and telomerases. Additionally, it exhibits antibacterial activity by inhibiting enzymes like phosphopantetheine adenylyltransferase in bacteria .

類似化合物との比較

2,3-Dichloroanthraquinone can be compared with other anthraquinone derivatives:

1,4-Dichloroanthraquinone: Similar in structure but differs in the position of chlorine atoms, affecting its reactivity and applications.

1,8-Dihydroxy-4,5-Dinitroanthraquinone: Known for its antibacterial properties, highlighting the importance of functional groups in determining biological activity.

Anthraquinone: The parent compound, used widely in dye production and as a precursor for various derivatives.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in specialized applications such as dye synthesis and anticancer research .

生物活性

2,3-Dichloroanthraquinone (DCAQ) is an anthraquinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of the biological activity of DCAQ, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its fused ring structure, which includes two carbonyl groups and chlorine substituents at the 2 and 3 positions. This configuration significantly influences its chemical reactivity and biological interactions. The compound typically appears as a dark red solid and is utilized primarily in dye manufacturing but also has potential biomedical applications.

Target Cells and Pathways

DCAQ has been shown to exhibit cytotoxic effects against various cancer cell lines, including human hepatoma G2 and rat glioma C6 cells. Its mechanism of action involves several pathways:

- Cytotoxicity : DCAQ induces cell death through apoptosis, primarily by affecting mitochondrial function and disrupting cellular metabolism. It has been observed to alter gene expression related to oxidative stress responses and apoptosis pathways.

- Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to altered pharmacokinetics in co-administered drugs.

- DNA Interaction : DCAQ can intercalate into DNA, affecting replication and transcription processes. This interaction may inhibit topoisomerase activity, further contributing to its cytotoxic effects .

Antitumor Activity

Research indicates that DCAQ possesses notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines at low micromolar concentrations. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Hepatoma G2 | 5 | Induction of apoptosis |

| Rat Glioma C6 | 7 | Inhibition of DNA topoisomerases |

| K562 Myeloid Leukemia | 3 | Disruption of cell cycle regulation |

These findings suggest that DCAQ could be a promising candidate for developing novel anticancer therapies .

Antimicrobial Activity

DCAQ also exhibits antimicrobial properties against a range of bacteria and fungi. Studies have reported its effectiveness against:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

The minimal inhibitory concentrations (MIC) for these microorganisms are generally in the range of 0.05 to 0.125 g/mL, indicating significant antimicrobial potential .

Case Studies

- Antitumor Efficacy in Murine Models : A study evaluated the antitumor efficacy of DCAQ in murine models implanted with P388 leukemia cells. The compound significantly increased survival rates by up to 262% compared to control groups when administered at tolerable doses .

- Microbial Reduction Studies : In environmental applications, DCAQ was tested for its ability to enhance microbial reduction processes in contaminated sites. Results indicated that DCAQ could stimulate the dechlorination rates of pollutants like DDT when combined with specific microbial strains .

Pharmacokinetics

The pharmacokinetic profile of DCAQ reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : DCAQ is absorbed efficiently across biological membranes due to its lipophilic nature.

- Distribution : The compound exhibits specific tissue distribution patterns influenced by transport proteins.

- Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various active metabolites that may contribute to its biological effects.

- Excretion : Primarily eliminated via hepatic pathways; however, renal excretion may also play a role depending on the metabolic products formed .

特性

IUPAC Name |

2,3-dichloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYPNTLKDIYIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284542 | |

| Record name | 2,3-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-45-7 | |

| Record name | 2,3-Dichloroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。